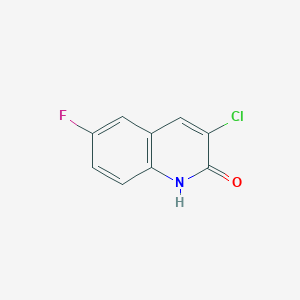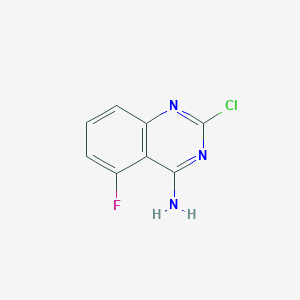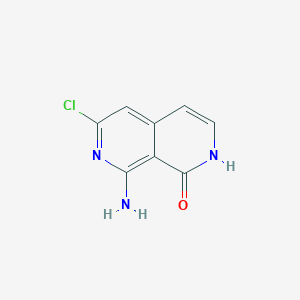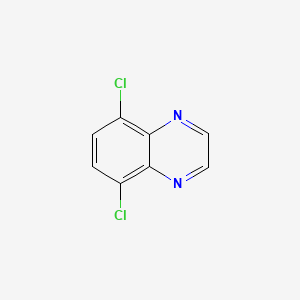
1-ethylidene-3-oxo-2,3-dihydro-1H-indene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethylidene-3-oxo-2,3-dihydro-1H-indene-2-carboxamide is an organic compound that belongs to the class of indene derivatives This compound is characterized by its unique structure, which includes an indene core with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethylidene-3-oxo-2,3-dihydro-1H-indene-2-carboxamide typically involves organic synthesis techniques. One common method is the Perkin reaction, which involves the condensation of phthalic anhydrides with malononitrile in the presence of a catalyst . The reaction conditions often include the use of acetic anhydride and triethylamine as reagents .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-ethylidene-3-oxo-2,3-dihydro-1H-indene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
1-ethylidene-3-oxo-2,3-dihydro-1H-indene-2-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 1-ethylidene-3-oxo-2,3-dihydro-1H-indene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in viral replication, thereby exhibiting antiviral activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Similar structure but different functional groups.
1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid: Used in the development of organic solar cells.
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Another indene derivative with different applications.
Uniqueness
1-ethylidene-3-oxo-2,3-dihydro-1H-indene-2-carboxamide is unique due to its specific functional groups and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H11NO2 |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
(1E)-1-ethylidene-3-oxoindene-2-carboxamide |
InChI |
InChI=1S/C12H11NO2/c1-2-7-8-5-3-4-6-9(8)11(14)10(7)12(13)15/h2-6,10H,1H3,(H2,13,15)/b7-2- |
InChI-Schlüssel |
QIJLBUAIKJEDLU-UQCOIBPSSA-N |
Isomerische SMILES |
C/C=C/1\C(C(=O)C2=CC=CC=C21)C(=O)N |
Kanonische SMILES |
CC=C1C(C(=O)C2=CC=CC=C21)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Chloro-7-nitro-1H-benzo[d]imidazole](/img/structure/B11900586.png)

![6-Chloro-3-(difluoromethyl)-1H-pyrrolo[3,2-C]pyridine](/img/structure/B11900592.png)
![8-Methyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B11900597.png)




